1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one
Description
The compound 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-fluoro-3-methylbenzenesulfonyl group at position 4 and a 2-(2-fluorophenoxy)ethan-1-one moiety at position 6. Its structural complexity arises from the spirocyclic framework, which is known to enhance metabolic stability and binding specificity in bioactive molecules . The sulfonyl and fluorophenoxy groups are critical for modulating electronic properties and interactions with biological targets, such as enzymes or receptors involved in neurological disorders .
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O5S/c1-16-14-17(6-7-18(16)23)32(28,29)26-12-13-31-22(26)8-10-25(11-9-22)21(27)15-30-20-5-3-2-4-19(20)24/h2-7,14H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZJYVZIOOBUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluoro-3-methylbenzenesulfonyl chloride . The reaction conditions often require the use of specific reagents like N,N-Diisopropylethylamine and solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities that can be harnessed for therapeutic purposes:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by interfering with cellular signaling pathways. The sulfonyl group is known to enhance interactions with target proteins involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating autoimmune diseases and chronic inflammatory conditions.
- Neuroprotective Potential : Given its structural features, there is ongoing research into its effects on neurodegenerative diseases. The ability to cross the blood-brain barrier could allow it to exert protective effects against neuronal damage.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorinated aromatic rings can enhance binding affinity and specificity. The spirocyclic system provides structural rigidity, which can be crucial for maintaining the compound’s bioactivity.
Comparison with Similar Compounds
Anticonvulsant Spiro Compounds ()
Compounds like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione share the spiro[4.5]decane backbone but differ in substituents. SAR studies indicate that fluorinated aromatic rings enhance anticonvulsant efficacy by optimizing π-π stacking and hydrophobic interactions .
Carboxylic Acid Derivatives ()
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (MW: 340.32 g/mol) and 4-(3,4-difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (MW: 354.31 g/mol) feature carboxylic acid groups instead of ethanone. This substitution reduces molecular weight (~340–354 vs. The target compound’s ethanone group may offer a balance between solubility and membrane permeability .
Triazole-Containing Analogues ()
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporates a triazole ring instead of a spirocyclic core. While both compounds utilize sulfonyl and fluorinated aryl groups, the spiro framework in the target compound likely confers greater conformational rigidity, enhancing target selectivity .
Functional Group Analysis
Key Observations :
- Sulfonyl Groups : Present in both the target compound and triazole derivatives (), these groups enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- Fluorine Substitution: The 2-fluorophenoxy group in the target compound vs. 4-fluorophenoxy in analogues may alter steric and electronic interactions, affecting target affinity .
- Spiro vs. Non-Spiro Cores: Spirocyclic systems (e.g., ) improve metabolic stability compared to linear or triazole-based structures .
Pharmacological Implications
- Anticonvulsant Potential: The structural resemblance to compounds supports anticonvulsant activity, with enhanced pharmacokinetics from the spiro core .
- Enzyme Inhibition : The sulfonyl group may inhibit enzymes like cyclooxygenase or kinases, similar to triazole derivatives in .
- Drug Development Challenges : Higher molecular weight (~500 g/mol) may limit oral bioavailability, necessitating formulation optimization .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic core followed by sulfonylation and fluorophenoxy substitution. Key steps include:
- Spirocyclic Core Formation : Cyclocondensation of precursors (e.g., piperidone derivatives) under anhydrous conditions with catalysts like AlCl₃ .
- Sulfonylation : Reaction with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base .
- Fluorophenoxy Substitution : Coupling with 2-fluorophenol via nucleophilic displacement, requiring inert atmosphere and controlled temperatures (0–25°C) .
Purification : Use silica gel column chromatography with DCM/methanol (9:1) eluent, followed by recrystallization from ethanol .
Q. How should structural characterization be performed to confirm purity and identity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spirocyclic structure, sulfonyl group integration, and fluorophenyl substituents (e.g., δ 7.0–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~500–550) .
- Infrared (IR) Spectroscopy : Peaks at ~1340 cm⁻¹ (S=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with receptors like GPCRs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Variation : Systematically replace the 2-fluorophenoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess potency changes. For example, 4-methoxyphenyl analogs show enhanced solubility but reduced target binding .
- Spirocycle Modification : Compare 1-oxa-4,8-diazaspiro[4.5]decane with 1,4,8-triazaspiro analogs to evaluate ring size effects on conformational stability .
- Data Analysis : Use multivariate regression models to correlate substituent properties (e.g., Hammett σ) with biological activity .
Q. What experimental strategies resolve contradictions in target binding data?
- Orthogonal Assays : Combine SPR with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Mutagenesis Studies : Identify critical amino acid residues in the target protein (e.g., kinase catalytic domain) via alanine scanning .
- Crystallography : Co-crystallize the compound with its target to resolve binding mode discrepancies (e.g., sulfonyl group orientation) .
Q. How can computational modeling predict metabolic stability and off-target effects?
- Density Functional Theory (DFT) : Calculate oxidation potentials of fluorophenyl groups to predict cytochrome P450-mediated metabolism .
- Molecular Dynamics (MD) Simulations : Simulate interactions with off-target proteins (e.g., hERG channel) to assess cardiac toxicity risks .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability and blood-brain barrier penetration .
Q. What methods are used to study in vivo pharmacokinetics and metabolite profiling?
- LC-MS/MS Quantification : Monitor plasma concentrations in rodent models after IV/PO administration to calculate AUC and half-life .
- Metabolite Identification : Employ HRMS/MS with isotopic labeling to trace metabolic pathways (e.g., sulfone oxidation to sulfonamide) .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and use autoradiography to map organ-specific accumulation .
Q. How can toxicity be evaluated preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
